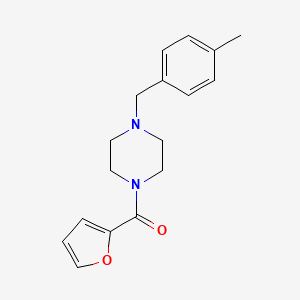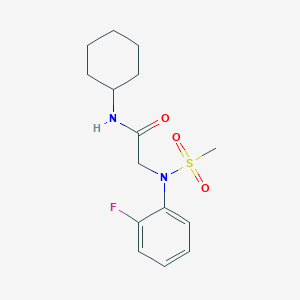
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CFM-2, is a compound that has shown potential in scientific research for its ability to modulate the function of the N-methyl-D-aspartate (NMDA) receptor. This receptor is important in the regulation of synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Mecanismo De Acción
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate, and inhibits its activity. This results in a decrease in the influx of calcium ions into the cell, which is one of the key events in NMDA receptor-mediated signaling.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in different experimental contexts. For example, it has been shown to improve memory and learning in animal models, as well as to reduce the severity of seizures in an epilepsy model. It has also been shown to have neuroprotective effects in models of ischemic brain injury and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a highly specific and potent modulator of the NMDA receptor, which allows for precise manipulation of this signaling pathway. However, one limitation is that its effects can be complex and context-dependent, and may vary depending on the experimental conditions and the specific model being used.
Direcciones Futuras
There are several potential future directions for research involving N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more selective and potent NMDA receptor modulators, which could have therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the NMDA receptor in different physiological processes, such as pain perception and addiction. Additionally, there is potential for the use of N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs or therapies to enhance their efficacy or reduce side effects.
Métodos De Síntesis
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various starting materials. The specific details of this process are beyond the scope of this paper, but it has been described in several research articles.
Aplicaciones Científicas De Investigación
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of the NMDA receptor in different physiological and pathological conditions. For example, it has been used to study the effects of NMDA receptor modulation on synaptic plasticity and memory in animal models, as well as in the context of neurological disorders such as Alzheimer's disease and epilepsy.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-22(20,21)18(14-10-6-5-9-13(14)16)11-15(19)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKNHVODRMQGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


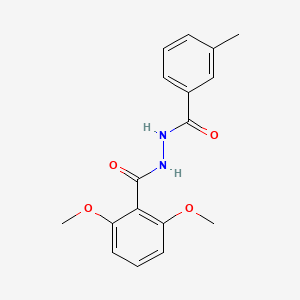

![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)
![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)
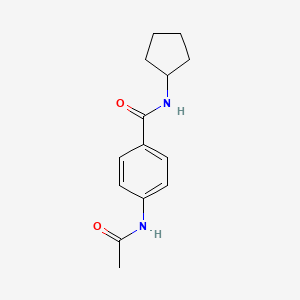
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)

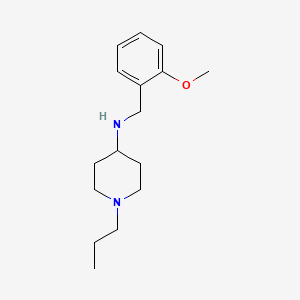
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)
